molecular formula C19H28K2O9S B13409024 Hydro Idebenone 10'-Carboxylate 4-O-Sulfate Dipotassium Salt

Hydro Idebenone 10'-Carboxylate 4-O-Sulfate Dipotassium Salt

Cat. No.: B13409024
M. Wt: 510.7 g/mol
InChI Key: WWHJBBFDOFNQTG-UHFFFAOYSA-L
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Chemical Reactions Analysis

Hydro Idebenone 10’-Carboxylate 4-O-Sulfate Dipotassium Salt undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, potassium hydroxide, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hydro Idebenone 10’-Carboxylate 4-O-Sulfate Dipotassium Salt has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydro Idebenone 10’-Carboxylate 4-O-Sulfate Dipotassium Salt involves its antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. It targets molecular pathways involved in cellular respiration and energy production, thereby exerting its effects .

Comparison with Similar Compounds

Hydro Idebenone 10’-Carboxylate 4-O-Sulfate Dipotassium Salt can be compared with other similar compounds such as:

Hydro Idebenone 10’-Carboxylate 4-O-Sulfate Dipotassium Salt is unique due to its sulfate conjugate structure, which enhances its solubility and stability compared to its parent compounds .

Properties

Molecular Formula

C19H28K2O9S

Molecular Weight

510.7 g/mol

IUPAC Name

dipotassium;10-(2-hydroxy-3,4-dimethoxy-6-methyl-5-sulfonatooxyphenyl)decanoate

InChI

InChI=1S/C19H30O9S.2K/c1-13-14(11-9-7-5-4-6-8-10-12-15(20)21)16(22)18(26-2)19(27-3)17(13)28-29(23,24)25;;/h22H,4-12H2,1-3H3,(H,20,21)(H,23,24,25);;/q;2*+1/p-2

InChI Key

WWHJBBFDOFNQTG-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(=C(C(=C1OS(=O)(=O)[O-])OC)OC)O)CCCCCCCCCC(=O)[O-].[K+].[K+]

Origin of Product

United States

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